Cas no 1805120-05-1 (4-Bromo-2,6-difluoropyrimidine)

4-Bromo-2,6-difluoropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2,6-difluoropyrimidine
- 6-Bromo-2,4-difluoropyrimidine
- 4-Bromo-2,6-difluoropyrimidine
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- Inchi: 1S/C4HBrF2N2/c5-2-1-3(6)9-4(7)8-2/h1H
- InChI Key: SLCUSSPKUGKMGA-UHFFFAOYSA-N
- SMILES: BrC1C=C(N=C(N=1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Topological Polar Surface Area: 25.8
- XLogP3: 2.1
4-Bromo-2,6-difluoropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A039002292-1g |
6-Bromo-2,4-difluoropyrimidine |
1805120-05-1 | 98% | 1g |
$1,983.77 | 2022-04-01 | |
Alichem | A039002292-500mg |
6-Bromo-2,4-difluoropyrimidine |
1805120-05-1 | 98% | 500mg |
$1,141.99 | 2022-04-01 | |
Alichem | A039002292-250mg |
6-Bromo-2,4-difluoropyrimidine |
1805120-05-1 | 98% | 250mg |
$833.25 | 2022-04-01 |
4-Bromo-2,6-difluoropyrimidine Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on 4-Bromo-2,6-difluoropyrimidine
Introduction to 4-Bromo-2,6-difluoropyrimidine (CAS No. 1805120-05-1)
4-Bromo-2,6-difluoropyrimidine, with the chemical formula C₄H₂BrF₂N₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 1805120-05-1, has garnered considerable attention due to its versatile applications in synthesizing various biologically active molecules. The presence of both bromine and fluorine substituents makes it a valuable building block for further functionalization, enabling the development of novel compounds with enhanced pharmacological properties.
The structural features of 4-Bromo-2,6-difluoropyrimidine contribute to its reactivity and utility in organic synthesis. The bromine atom provides a handle for nucleophilic substitution reactions, while the fluorine atoms introduce electron-withdrawing effects that can modulate the electronic properties of the pyrimidine ring. These characteristics have made it a preferred choice for medicinal chemists seeking to design molecules with specific binding affinities and metabolic stability.
In recent years, 4-Bromo-2,6-difluoropyrimidine has been extensively explored in the development of antiviral and anticancer agents. Its pyrimidine core is a common motif in nucleoside analogs, which are known for their ability to interfere with viral replication and tumor growth. For instance, studies have demonstrated its role in synthesizing inhibitors targeting enzymes such as thymidylate synthase, which is crucial in DNA synthesis and repair. The incorporation of fluorine atoms has been shown to improve the bioavailability and resistance to degradation of these inhibitors, making them more effective in therapeutic applications.
Moreover, the fluorinated pyrimidine scaffold has been investigated for its potential in agrochemicals. Fluorinated compounds often exhibit improved resistance to environmental degradation, which is essential for long-lasting pest control. Researchers have utilized 4-Bromo-2,6-difluoropyrimidine to develop novel herbicides and fungicides that target specific enzymatic pathways in plants and fungi. The bromine substituent further enhances the reactivity, allowing for the introduction of additional functional groups that can fine-tune the biological activity of these agrochemicals.
The synthesis of 4-Bromo-2,6-difluoropyrimidine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the halogenation of pyrimidine derivatives followed by selective bromination and fluorination. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing the environmental impact of its synthesis. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The pharmacological potential of 4-Bromo-2,6-difluoropyrimidine extends beyond antiviral and anticancer applications. It has been explored as a precursor for kinase inhibitors, which play a critical role in regulating cellular signaling pathways implicated in various diseases. The ability to modify its structure allows researchers to tailor the compound's binding affinity and selectivity towards specific targets. This flexibility has led to several high-profile drug candidates entering clinical trials, demonstrating its importance in modern drug discovery.
In conclusion, 4-Bromo-2,6-difluoropyrimidine (CAS No. 1805120-05-1) is a multifaceted compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with enhanced therapeutic potential. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to remain a cornerstone in the development of next-generation drugs and crop protection agents.
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